2-(2-hydroxy-5-methylphenyl)acetic acid
Description
2-(2-Hydroxy-5-methylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a hydroxyl group at the ortho position (C2) and a methyl group at the para position (C5) on the aromatic ring, linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to its non-methylated analog, 2-hydroxyphenylacetic acid .
Properties
CAS No. |
41873-66-9 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Benzopyran derivatives containing a 5-methyl substituent undergo ring opening in methanol or ethanol under reductive conditions. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in acidic media facilitates lactone cleavage, yielding the target acetic acid derivative. The reaction typically proceeds at 50–60°C for 6–8 hours, with pH maintained between 4.5–5.5 to prevent decarboxylation.
Yield and Purification
Post-reaction workup involves solvent evaporation under reduced pressure, followed by recrystallization from ethyl acetate/hexane mixtures. Reported yields range from 70–75%, with purity exceeding 95% as confirmed by HPLC. A notable limitation is the requirement for pre-synthesized benzopyran precursors, which adds synthetic steps.
Friedel-Crafts Condensation with Glyoxylic Acid
Patent literature discloses a scalable method involving the condensation of paracresol (5-methylphenol) with glyoxylic acid in the presence of zinc-based catalysts. This route directly installs both the acetic acid side chain and hydroxyl group in a single pot.
Catalytic System and Optimization
The reaction employs zinc oxide (ZnO) or zinc acetate as catalysts in toluene at 85–95°C. A molar ratio of 1:1.2 (paracresol:glyoxylic acid) maximizes yield while minimizing dimerization byproducts. The use of aromatic solvents enhances electrophilic aromatic substitution at the ortho position, achieving 85% regioselectivity for the 2-hydroxy isomer.
Table 1: Catalytic Performance Comparison
| Catalyst | Temperature (°C) | Yield (%) | Ortho:Para Ratio |
|---|---|---|---|
| ZnO | 90 | 61 | 85:15 |
| Zn(OAc)₂ | 85 | 58 | 82:18 |
| FeCl₃ | 95 | 42 | 70:30 |
Workup and Isolation
After cooling, the mixture is partitioned between water and methylene chloride. The aqueous phase, containing the product, is acidified to pH 2–3 with HCl, precipitating the crude acid. Filtration and recrystallization from hot water yield this compound with 95% purity.
Halogenation-Hydrolysis of 2-Methylphenylacetic Acid
A halogenation-hydrolysis sequence offers an alternative pathway, particularly useful for large-scale production. This method avoids the use of specialized catalysts but requires careful halogen handling.
Bromination and Hydrolysis
2-Methylphenylacetic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 40–50°C. The resulting 2-bromo-5-methylphenylacetic acid is hydrolyzed in aqueous NaOH (10% w/v) at reflux for 4 hours. Acidification with H₂SO₄ liberates the target compound.
Challenges and Mitigation
-
Regioselectivity Issues : Bromination at the 4-position competes, requiring excess Br₂ (1.2 equiv) to drive conversion.
-
Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 4:1) removes dibrominated byproducts, achieving 68% isolated yield.
One-Pot Synthesis from (2-Halogenophenyl)acetonitrile
Recent advances describe a streamlined one-pot synthesis starting from (2-chlorophenyl)acetonitrile derivatives. This method integrates nitrile hydrolysis with hydroxyl group installation.
Reaction Sequence
-
Alkylation : (2-Chloro-5-methylphenyl)acetonitrile reacts with methyl iodide in DMF using K₂CO₃ as base.
-
Hydrolysis : The alkylated nitrile undergoes acidic hydrolysis (H₂SO₄, H₂O, 100°C) to yield the carboxylic acid.
-
Hydroxylation : Cu(I)-mediated hydroxylation replaces the chloride with a hydroxyl group.
Efficiency Metrics
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxy-5-methylphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
Biological Activities
HMAA exhibits a range of biological activities that make it a candidate for further research and development:
- Anti-inflammatory Properties : HMAA has shown promise in reducing inflammation, making it a potential therapeutic agent for inflammatory diseases.
- Analgesic Effects : Its analgesic properties suggest applications in pain management.
- Antimicrobial Activity : Preliminary studies indicate that HMAA may possess antimicrobial properties, which could be explored for developing new antibiotics .
Therapeutic Applications
The compound's unique properties position it well for various therapeutic applications:
- Drug Development : HMAA is being investigated for its role in developing new medications aimed at treating pain and inflammation.
- Pharmacokinetics and Pharmacodynamics Studies : Research has focused on understanding how HMAA interacts within biological systems, influencing drug design strategies.
- Potential in Treating Overactive Bladder : Some derivatives of HMAA are being explored for their efficacy in treating conditions such as overactive bladder due to their pharmacological profiles .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of HMAA:
- A study published in Pharmaceutical Research demonstrated that HMAA derivatives exhibit significant anti-inflammatory effects in animal models, supporting its development as a therapeutic agent for chronic inflammatory diseases .
- Another research article discussed the synthesis of HMAA analogs that showed enhanced analgesic properties compared to traditional analgesics like acetaminophen.
- Investigations into the antimicrobial activities of HMAA revealed promising results against various bacterial strains, indicating its potential as a basis for new antibiotic formulations .
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate biological activities, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Hydroxyphenylacetic Acid (Parent Compound)
- Structure : Lacks the methyl group at C3.
- Acid dissociation constants (pKa) for the hydroxyl and acetic acid groups may differ due to electronic effects of the methyl substituent in the target compound.
- Applications : Used as a biomarker in metabolic studies and as a precursor in organic synthesis .
2-(2-Methoxyphenyl)acetic Acid
- Structure : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at C2.
- Key Differences: Methoxy’s electron-donating nature reduces acidity of the phenolic oxygen, altering reactivity in esterification or chelation reactions. Crystallographic studies show hydrogen-bonding patterns distinct from hydroxylated analogs, influencing solid-state packing .
- Applications : Explored in pharmaceutical derivatives (e.g., aspirin analogs) due to modified pharmacokinetic properties .
(2-Acetyl-5-methoxyphenyl)acetic Acid
- Structure : Contains acetyl (-COCH₃) and methoxy (-OCH₃) groups at C2 and C5, respectively.
- Used in synthetic intermediates for dyes and coordination polymers .
Chelation and Ligand Derivatives
EDDH5MA (Ethylenediamine-N,N'-bis(2-hydroxy-5-methylphenyl)acetic Acid)
- Structure : Two 2-(2-hydroxy-5-methylphenyl)acetic acid units linked via ethylenediamine.
- Key Differences: Bifunctional chelator with enhanced metal-binding capacity (e.g., iron, zirconium) compared to the monofunctional target compound. Approved for agricultural use in Europe as a soil fertilizer due to high stability in calcareous soils .
- Applications: Immuno-PET imaging agents (e.g., zirconium-89 chelation) and iron chlorosis treatment .
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic Acid
- Structure: Incorporates carboxymethyl and benzylamino groups, creating a tetradentate ligand.
- Key Differences: Enhanced chelation versatility for transition metals (e.g., calcium, magnesium) due to multiple donor atoms. Used in analytical chemistry as a chromogenic reagent (e.g., xylenol orange analogs) .
Pharmacologically Active Analogs
Indomethacin
- Structure : Substituted indole core with acetic acid and p-chlorobenzoyl groups.
- Key Differences :
Ethyl 3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxylate
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Q & A
Q. What are the optimized synthetic routes for 2-(2-hydroxy-5-methylphenyl)acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis often involves condensation or functional group transformations. For example, a nitrosation reaction using NaNO₂ in acetic acid with precursors like (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime can yield derivatives (see Scheme 1 in ). Key variables include:
- Temperature : Controlled reactions at 0–5°C minimize side reactions.
- Catalysts : Acidic conditions (e.g., acetic acid) stabilize intermediates.
- Workup : Ethyl acetate extraction and silica gel chromatography are standard for purification.
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of oxime to NaNO₂) and reaction time (2–4 hours) improves efficiency.
Q. How can XRD and NMR be used to resolve the crystal and molecular structure of this compound?
- Methodological Answer :
- XRD : Single-crystal X-ray diffraction (orthorhombic Pbca space group) reveals hydrogen bonding networks (e.g., O–H⋯O interactions at 2.65 Å) and torsion angles (e.g., C1–C2–O2–H2 = 172.5°) . Example crystallographic
| Parameter | Value |
|---|---|
| a (Å) | 14.2570(6) |
| b (Å) | 7.9250(4) |
| c (Å) | 29.8796(13) |
| V (ų) | 3376.0(3) |
| Z | 16 |
- NMR : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3 ppm) .
Advanced Research Questions
Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of this compound?
- Methodological Answer : Hydrogen bonds (e.g., carboxyl dimer motifs) and C–H⋯O interactions stabilize the crystal lattice, affecting solubility and melting point. Computational tools (e.g., Mercury Software) model packing coefficients (e.g., 68.5% in ). Experimental validation includes:
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C correlates with hydrogen bond strength.
- Solubility Tests : Polar solvents (e.g., DMSO) disrupt H-bonding, enhancing solubility.
Q. How can contradictory analytical data (e.g., NMR vs. XRD) be resolved for structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic vs. static structural features:
- Dynamic NMR : Detects conformational exchange (e.g., rotamer populations) in solution .
- XRD : Provides static solid-state snapshots.
- Multi-Technique Validation : Pair with IR (carboxyl C=O stretch at 1700 cm⁻¹) and mass spectrometry (m/z 180.16 [M+H]⁺) .
Q. What experimental designs are recommended to study the bioactivity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogenation at C5) via electrophilic substitution .
- In Vitro Assays : Use cell lines (e.g., HEK293) to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement).
- Metabolic Stability : LC-MS/MS quantifies hepatic clearance using microsomal incubations .
Q. How can computational modeling predict the collision cross-section and molecular interactions of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate gas-phase conformers (e.g., collision cross-section = 145 Ų via Trajectory Method ).
- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) using PubChem 3D conformers .
Methodological Notes
- Safety in Research : Use fume hoods and PPE (nitrile gloves, face shields) during synthesis, as acetic acid derivatives may release corrosive vapors .
- Data Reproducibility : Report crystallographic parameters (R-factor < 0.05) and NMR acquisition details (e.g., 500 MHz, CDCl₃) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
